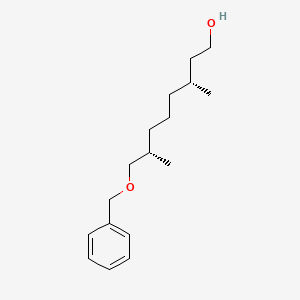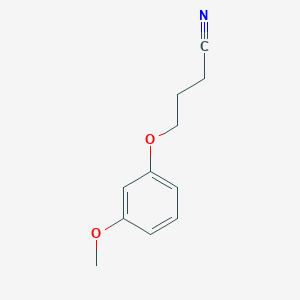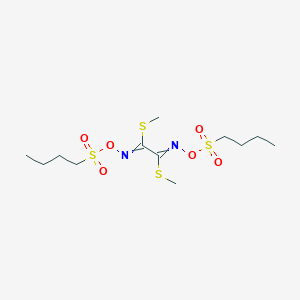
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group attached to an octanol backbone, with specific chiral centers at the 3rd and 7th positions. The presence of these chiral centers gives the compound its distinct (3R,7S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Octanol Backbone: This step involves the construction of the octanol backbone through a series of reactions such as aldol condensation, reduction, and hydrolysis.
Introduction of Chiral Centers: The chiral centers at the 3rd and 7th positions are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the octanol backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (Tetrahydrofuran).
Substitution: Benzyl halides in the presence of a base like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted octanols.
Scientific Research Applications
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
647035-17-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(3R,7S)-3,7-dimethyl-8-phenylmethoxyoctan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-15(11-12-18)7-6-8-16(2)13-19-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18H,6-8,11-14H2,1-2H3/t15-,16+/m1/s1 |
InChI Key |
VNTGCCOQPRPJKP-CVEARBPZSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)COCC1=CC=CC=C1)CCO |
Canonical SMILES |
CC(CCCC(C)COCC1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)




![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
